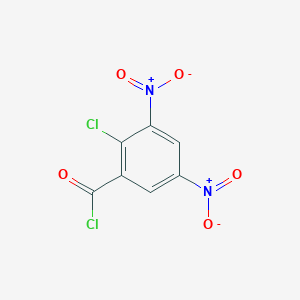

2-Chloro-3,5-dinitrobenzoyl chloride

Description

Properties

Molecular Formula |

C7H2Cl2N2O5 |

|---|---|

Molecular Weight |

265.00 g/mol |

IUPAC Name |

2-chloro-3,5-dinitrobenzoyl chloride |

InChI |

InChI=1S/C7H2Cl2N2O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H |

InChI Key |

QFGXKJGQMYAPIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Chemistry

Role in Herbicide Development

- 2-Chloro-3,5-dinitrobenzoyl chloride is primarily used as an intermediate in the synthesis of herbicides. Its strong electrophilic properties facilitate the formation of compounds that effectively control weeds in various crops. This application is critical for enhancing agricultural productivity and managing weed resistance.

Case Study: Synthesis of Herbicides

- Research has demonstrated the successful synthesis of several herbicides using this compound as a precursor. For instance, derivatives synthesized from this compound have shown promising results in field trials for controlling specific weed species without harming crop yields.

Pharmaceutical Development

Synthesis of Therapeutic Agents

- The compound is instrumental in the synthesis of pharmaceutical compounds, particularly those aimed at treating inflammatory conditions and pain relief. It serves as a key building block for various anti-inflammatory and analgesic medications.

Case Study: Anti-inflammatory Compounds

- A notable study involved the use of this compound to synthesize novel anti-inflammatory agents. The resulting compounds exhibited significant efficacy in preclinical models, highlighting their potential for further development into therapeutic drugs.

Analytical Chemistry

Reagent for Chemical Analysis

- In analytical chemistry, this compound is employed as a reagent for detecting and quantifying hydroxyl groups in various chemical substances. Its ability to form stable derivatives makes it valuable in chromatographic methods.

Data Table: Comparison of Detection Methods

| Method | Analyte | Detection Limit (µg/mL) | Comments |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Biogenic amines | 0.1 | Effective for complex biological samples |

| Gas Chromatography (GC) | Alcohols | 0.5 | Requires derivatization prior to analysis |

| Liquid Chromatography (LC) | Polyamines | 0.05 | High sensitivity with minimal sample preparation |

Material Science

Development of Advanced Materials

- The compound contributes to the development of polymers and coatings with enhanced durability and environmental resistance. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

Case Study: Polymer Coatings

- Research has shown that polymers synthesized using this compound exhibit superior resistance to environmental degradation compared to conventional materials. These advancements are crucial for applications in coatings and protective materials.

Environmental Research

Assessment of Pollutants

- In environmental studies, this compound is utilized to assess the impact of nitroaromatic pollutants. It aids in understanding degradation pathways and the environmental behavior of related compounds.

Case Study: Nitroaromatic Compound Degradation

- Studies have documented the use of this compound in experiments designed to evaluate the degradation rates of nitroaromatic compounds in soil and water systems. Results indicated significant insights into bioremediation strategies for contaminated sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and safety profiles of 2-chloro-3,5-dinitrobenzoyl chloride are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Properties of Nitro-Substituted Benzoyl Chlorides

Key Differences:

However, the electron-withdrawing nitro groups enhance overall electrophilicity . 4-Chloro-3,5-dinitrobenzoyl chloride (meta-chloro substitution) exhibits faster reactivity in nucleophilic substitutions due to reduced steric effects compared to the 2-chloro isomer . 2-Bromo-3,5-dinitrobenzoyl chloride has higher leaving-group ability (Br⁻ vs. Cl⁻), making it more reactive in displacement reactions .

Applications :

- 3,5-Dinitrobenzoyl chloride is widely used in HPLC pre-column derivatization of amines and antibiotics due to its high reactivity with primary amines .

- This compound is preferred in chemosensor synthesis, where the chloro substituent modulates electronic properties for selective ion detection .

Safety: All nitro-substituted benzoyl chlorides release toxic nitrogen oxides (NOₓ) upon heating. The 3,5-dinitrobenzoyl chloride is explicitly reported as mutagenic , while analogous hazards are presumed for chloro- and bromo-derivatives.

Preparation Methods

Reaction Mechanism and Conditions

The thionyl chloride method is the most widely employed synthesis route due to its efficiency and high yields. This approach involves the direct chlorination of 2-chloro-3,5-dinitrobenzoic acid using thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom.

Key Reaction Parameters

-

Molar Ratio : A 20:1 excess of thionyl chloride relative to the benzoic acid precursor ensures complete conversion.

-

Catalyst : DMF (0.5–1% v/v) accelerates the reaction by generating a reactive intermediate.

-

Temperature : 60–70°C under reflux conditions for 5–6 hours.

-

Workup : Excess thionyl chloride is removed via reduced-pressure distillation, yielding the product as a light yellow solid.

Example Protocol

In a patented synthesis, 24.6 g (100 mmol) of 2-chloro-3,5-dinitrobenzoic acid was reacted with 150 mL (2.0 mol) of thionyl chloride and 0.5 mL DMF. After 6 hours at 70°C, the mixture was concentrated, yielding 25.8 g (97.4%) of pure product.

Advantages

-

High Yield : >95% under optimized conditions.

-

Scalability : Suitable for industrial production due to straightforward purification.

-

Byproduct Management : Gaseous byproducts (SO₂, HCl) are easily vented.

Phosphorus Pentachloride (PCl₅) Method

Procedure and Optimization

Phosphorus pentachloride serves as an alternative chlorinating agent, particularly in anhydrous environments. The reaction typically employs a 1:1 molar ratio of benzoic acid to PCl₅ in an inert solvent (e.g., dichloromethane or benzene).

Reaction Conditions

-

Temperature : Reflux at 80–100°C for 4–8 hours.

-

Solvent : Anhydrous dichloromethane minimizes side reactions.

-

Workup : The mixture is filtered to remove phosphorous oxychloride (POCl₃), and the solvent is evaporated.

Yield and Limitations

-

Yield : 85–90%, lower than the thionyl chloride method due to incomplete conversion.

-

Drawbacks : PCl₅ is moisture-sensitive and generates corrosive POCl₃, complicating waste handling.

Phosphorus Trichloride (PCl₃) Method

Industrial Applications

Phosphorus trichloride is less commonly used but offers cost advantages in large-scale production. The reaction requires a 1:3 molar ratio of benzoic acid to PCl₃ and proceeds under milder conditions.

Typical Parameters

-

Temperature : 50–60°C for 12–24 hours.

-

Solvent : Toluene or chlorobenzene.

-

Yield : 70–80%, limited by competing side reactions.

Challenges

-

Extended reaction times and lower yields make this method less favorable for high-purity applications.

Comparative Analysis of Chlorination Methods

Key Insights

-

Thionyl chloride is optimal for laboratory and industrial settings due to its efficiency.

-

PCl₅ and PCl₃ are reserved for niche applications where reagent cost outweighs yield considerations.

Quality Control and Characterization

Analytical Techniques

-

Melting Point : 112–114°C (literature range for acyl chlorides).

-

Infrared Spectroscopy (IR) : Peaks at 1780 cm⁻¹ (C=O stretch) and 1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

-

Nuclear Magnetic Resonance (NMR) :

Industrial-Scale Production Considerations

-

Continuous Flow Systems : Reduce reaction time and improve safety by minimizing reagent exposure.

-

Waste Neutralization : SO₂ and HCl scrubbing systems are mandatory to meet environmental regulations.

-

Storage : Anhydrous conditions and amber glass containers prevent hydrolysis.

Emerging Methodologies

Recent advances focus on solvent-free mechanochemical synthesis and catalytic chlorination using ionic liquids. While promising, these methods remain experimental and lack industrial validation .

Q & A

Q. What factorial design approaches are optimal for studying the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.